1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Description
The compound 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one features a pyrrolidine ring substituted at position 3 with a 1,2,5-thiadiazole ether moiety and a 3-(trifluoromethyl)phenyl group attached to an ethanone backbone. The thiadiazole group is electron-withdrawing, which may enhance binding to biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c16-15(17,18)11-3-1-2-10(6-11)7-14(22)21-5-4-12(9-21)23-13-8-19-24-20-13/h1-3,6,8,12H,4-5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQNMKDXNUUFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiadiazole moiety and a trifluoromethyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 357.4 g/mol. The key structural components include:
- Thiadiazole Ring : Known for its role in various pharmacological activities.
- Pyrrolidine Ring : Often involved in interactions with biological targets.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing thiadiazole and pyrrolidine moieties often exhibit:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, such as Poly (ADP-Ribose) Polymerase (PARP).
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing downstream signaling pathways.
Biological Activity Data
1. Anticancer Efficacy
A study explored the efficacy of similar compounds against human breast cancer cells. The results indicated that derivatives of this compound could inhibit PARP activity significantly, leading to enhanced apoptosis in cancer cells. The IC50 value for one derivative was reported at 18 µM, comparable to standard treatments like Olaparib .
2. Antimicrobial Properties
In vitro studies demonstrated that compounds with similar structural motifs exhibited antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using the agar well diffusion method, showing promising results for further development as antimicrobial agents.
Future Directions
The unique structural features of this compound suggest potential applications in drug development for cancer therapy and infectious diseases. Further research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its effects.
- Structural Modifications : To optimize potency and selectivity against specific targets.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Pyrrolidine-Based Derivatives
- 2-Diazo-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one (Compound 8, ): This compound replaces the thiadiazolyloxy and trifluoromethylphenyl groups with a diazo-phenyl system. Synthetic routes involve diazo transfer reactions, differing from the nucleophilic substitution likely used for the target compound .
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea () :
Here, a thiourea linker and bis-trifluoromethylphenyl group are present. The thiourea moiety may enable hydrogen bonding, contrasting with the thiadiazole ether’s hydrophobic interactions. The cyclohexyl-pyrrolidine hybrid suggests conformational rigidity compared to the target compound’s flexible pyrrolidine-thiadiazole ether .
Heterocyclic Substituent Variations
- 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone (): This compound features a pyrazolyloxy group and thiazolidinone ring. The pyrazolyloxy group is associated with fungicidal and insecticidal activities, while the thiazolidinone provides a sulfur-rich scaffold. The target compound’s thiadiazole ether may offer superior electronic effects for target binding .
- 1-(1,2,5-Thiadiazole-3-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol (): A piperidine ring replaces pyrrolidine, and the thiadiazole is linked via a carbonyl group. Piperidine’s six-membered ring may alter steric interactions in biological systems .
Pharmacological and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
- Metabolic Stability : Thiadiazole’s sulfur atoms may undergo oxidative metabolism, whereas the trifluoromethyl group resists degradation, balancing bioavailability .
Structure-Activity Relationships (SAR)
- Pyrrolidine vs.
- Thiadiazole Ether vs. Carbonyl () : Ether linkages reduce polarity compared to carbonyl, favoring hydrophobic binding pockets .
- Trifluoromethyl Position : The 3-position on the phenyl ring (target compound) may optimize steric and electronic effects compared to para-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
